5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide is a chemically intriguing compound with potential applications in various scientific fields. This compound, characterized by its unique structure combining a bromo-substituted furan and a tetrazole moiety, makes it an interesting subject for synthetic chemistry, pharmaceuticals, and materials science.
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces, which are common modes of interaction for organic compounds .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other aromatic compounds, it may interact with enzymes or receptors that recognize and bind to aromatic structures .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Without specific information on this compound’s targets and mode of action, it’s challenging to discuss how environmental factors might influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions:
Synthesis of 1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazole:
Reaction of 3,4-difluorophenylhydrazine with sodium nitrite in acidic conditions to form 3,4-difluorophenyl diazonium salt.
Cyclization with sodium azide to produce 1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazole.
Formation of the furan-2-carboxylic acid derivative:
Bromination of furan-2-carboxylic acid using bromine in an appropriate solvent to obtain 5-bromofuran-2-carboxylic acid.
Coupling reaction:
The final step involves the coupling of the tetrazole derivative with the bromo-substituted furan-2-carboxylic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
On an industrial scale, similar synthetic routes are employed but optimized for large-scale production. Key factors include:
Efficient use of catalysts.
Optimization of reaction conditions to maximize yield.
Purification processes to ensure the compound meets necessary purity standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at specific sites, particularly the furan ring, using agents like potassium permanganate.
Reduction: Reduction reactions can target the tetrazole ring using mild reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can be performed on the bromine atom using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiourea.
Major Products
Oxidation might yield carboxylic acid derivatives.
Reduction might lead to dihydrotetrazole compounds.
Nucleophilic substitution might produce various amide or thioether derivatives.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex molecules.
Employed in studying reaction mechanisms and exploring new synthetic methodologies.
Biology
Potential use as a bioisostere in drug design, particularly due to its tetrazole moiety which can mimic carboxylate groups in biological systems.
Studied for its interactions with various biomolecules, providing insights into protein-ligand binding.
Medicine
Investigated for potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Tetrazole derivatives like this compound are being explored for their ability to inhibit specific enzymes or receptors in disease pathways.
Industry
Utilized in the development of specialty materials, particularly where stability and specific reactivity are required.
Possible applications in agrochemicals and veterinary medicine due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorophenyl)-1H-tetrazole-5-amine
5-bromofuran-2-carboxylic acid
1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazole-5-carboxamide
Comparison
This compound stands out due to its combined features:
Bromo Substitution: Increases reactivity and potential for further functionalization.
Tetrazole Moiety: Offers unique bioisosteric properties that are crucial in drug design.
Difluorophenyl Group: Contributes to the compound's lipophilicity and binding affinity in biological systems.
This unique combination makes 5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide a versatile and valuable compound in various fields of research and application.
Properties
IUPAC Name |
5-bromo-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2N5O2/c14-11-4-3-10(23-11)13(22)17-6-12-18-19-20-21(12)7-1-2-8(15)9(16)5-7/h1-5H,6H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMJCJUTGOYQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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